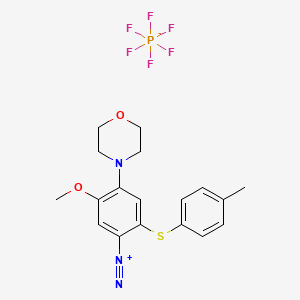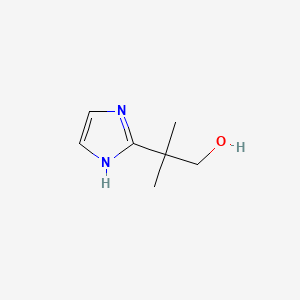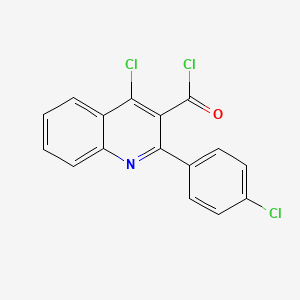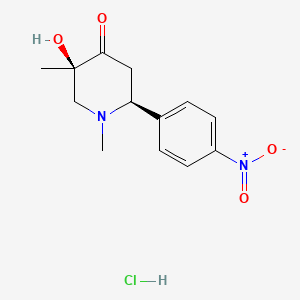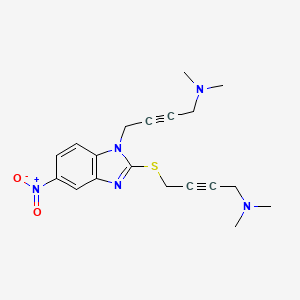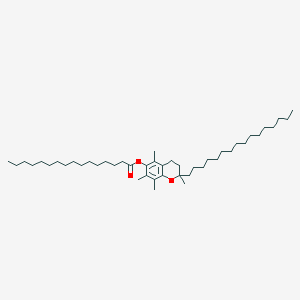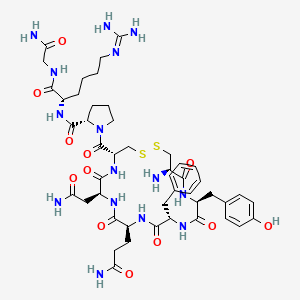
Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes, pigments, and radical initiators .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- typically involves the azo coupling reaction. This reaction is performed by diazotizing an amine and then coupling it with a suitable coupling component. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a basic medium to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the continuous flow synthesis method is often employed for the production of azo compounds. This method offers advantages such as better control over reaction conditions, higher yields, and improved safety due to the controlled environment .
化学反应分析
Types of Reactions
Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitro compounds or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azo compounds.
科学研究应用
Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- has several scientific research applications:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Studied for its potential use in biological labeling and imaging.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable radicals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- involves the generation of free radicals. The azo group decomposes under thermal or photochemical conditions to form nitrogen gas and free radicals. These radicals can initiate various chemical reactions, including polymerization and other radical-mediated processes .
相似化合物的比较
Similar Compounds
2,2’-Azobis(2-methylpropionitrile) (AIBN): A commonly used radical initiator in polymerization reactions.
2,2’-Azobis(2-methylbutyronitrile) (AMBN): Another radical initiator with similar properties.
Dimethylvaleronitrile (ABVN): Used in similar applications as a radical initiator.
Uniqueness
Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- is unique due to its specific molecular structure, which provides distinct thermal and chemical stability. This makes it particularly useful in applications requiring controlled radical generation and stability under various conditions .
属性
CAS 编号 |
58577-17-6 |
|---|---|
分子式 |
C14H24N4 |
分子量 |
248.37 g/mol |
IUPAC 名称 |
2-(2-cyanopentan-2-yldiazenyl)-2-methylheptanenitrile |
InChI |
InChI=1S/C14H24N4/c1-5-7-8-10-14(4,12-16)18-17-13(3,11-15)9-6-2/h5-10H2,1-4H3 |
InChI 键 |
KWFCIHNVFTVTDC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)(C#N)N=NC(C)(CCC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


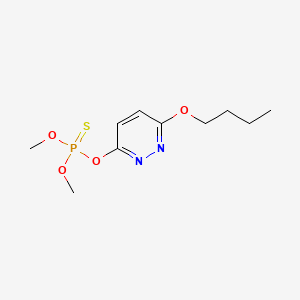
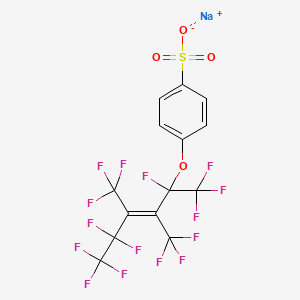
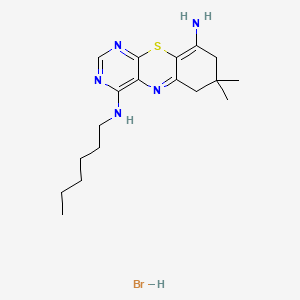
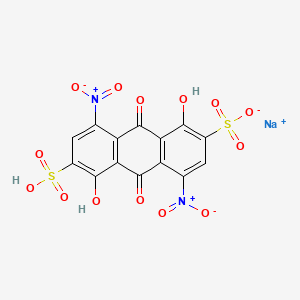
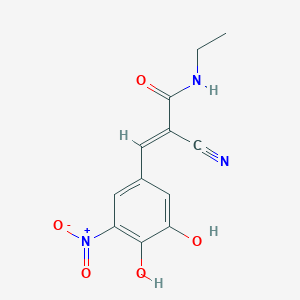
![6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate](/img/structure/B12700622.png)
